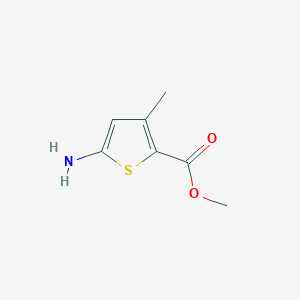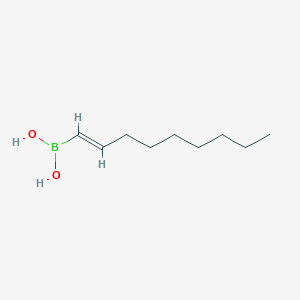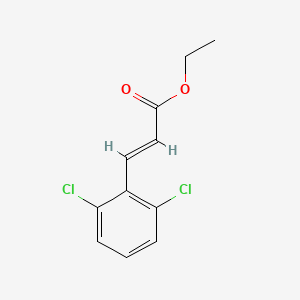
4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile
説明
The compound "4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 3-pyridyl group attached to the 4-position of the triazole ring suggests potential for varied chemical reactivity and the possibility of forming coordination complexes with metals .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of "click chemistry," a term that describes a variety of efficient, wide-ranging synthetic processes. For instance, the synthesis of pyridyltriazole ligands bearing a substituted phenyl arm was achieved using a click chemistry strategy, which is a testament to the versatility and efficiency of this approach in creating triazole derivatives . Similarly, the synthesis of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles was performed by a one-pot reaction, showcasing the operational simplicity and high selectivity of such methods .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be significantly influenced by the substituents on the triazole ring. For example, the direct connection of a substituted phenyl arm at the N1 position of the triazolyl ring can affect the geometry of both the ligands and their corresponding metal complexes . The crystal structure of 4-(p-methoxyphenyl)-3,5-bis(4-pyridyl)-1,2,4-triazole revealed that the pyridyl rings, phenyl ring, and triazole ring do not share a common plane, indicating that the spatial arrangement of substituents can lead to diverse molecular geometries .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, including coupling reactions and transannulation processes. For instance, triazenes were obtained by a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . Additionally, the synthesis of 4-pyrrolin-2-ones was achieved through Rh(II)-catalyzed denitrogenative transannulation of 1H-1,2,3-triazoles with diazo esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the presence of a nitrophenyl arm in a tricarbonylrhenium complex of a pyridyltriazole ligand quenched luminescence due to a high probability of non-radiative deactivation, indicating that substituents can affect the photophysical properties of these compounds . The crystal structure of 4-ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione showed that molecules are hydrogen-bonded, forming chains parallel to the crystal axis, which could impact the compound's solubility and stability .
科学的研究の応用
Synthesis and Methodological Advancements
The compound has been utilized in the development of synthesis methodologies. For instance, a series of novel triazolo[4,3-a]-pyrimidines were synthesized using a one-pot reaction involving 3-amino-1,2,4-triazole, showcasing operational simplicity and good yields (Ablajan et al., 2012). Moreover, the compound serves as a precursor in the synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, demonstrating moderate antimicrobial activity and highlighting its potential in medicinal chemistry (Komsani et al., 2015).
Antimicrobial Applications
The antimicrobial potential of derivatives of 4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile has been extensively explored. A study reported the synthesis of triazole derivatives and their evaluation for antibacterial and antifungal activities, with some compounds exhibiting moderate antimicrobial properties (Komsani et al., 2015). Another research effort focused on the synthesis and antimicrobial activities of novel triazolyl and pyrazolyl derivatives, further emphasizing the compound's relevance in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Advanced Material and Chemical Analysis
The compound also finds applications in advanced materials science and analytical chemistry. For example, studies involving the spectroscopic characterization and quantum chemical computations of related triazole molecules provide insights into their electronic structure and potential applications in material science (Gökce et al., 2016).
Precursor for Drug Development
Furthermore, the compound acts as a crucial intermediate in the synthesis of drug candidates. Research has demonstrated its role as a building block for developing potential anticancer drugs, indicating its significance in the pharmaceutical industry (Sekh et al., 2021).
作用機序
Target of Action
Similar compounds have been found to interact with various targets such as the pparγ/nf-κb pathway and mitochondrial complex I .
Mode of Action
Related compounds have been shown to inhibit actin/myosin/fimbrin function , and disrupt ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Similar compounds have been found to modulate gut microbiota and affect the α-hydroxylation pathway .
Pharmacokinetics
Related compounds have been found to undergo rapid carbonyl reduction in the brain , indicating potential bioavailability.
Result of Action
Similar compounds have been found to have anti-inflammatory properties and to decrease the number of lung tumors .
Action Environment
Similar compounds have been found to be influenced by factors such as exposure to tobacco smoke carcinogens .
Safety and Hazards
特性
IUPAC Name |
5-pyridin-3-yl-2H-triazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-4-7-8(12-13-11-7)6-2-1-3-10-5-6/h1-3,5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTPBPLIVYBPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237716 | |
| Record name | 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile | |
CAS RN |
884504-69-2 | |
| Record name | 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)
![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)




